7-Chloro-5-methoxyimidazo[1,2-A]pyridine

Kinase Inhibitor CLK1 DYRK1A

7-Chloro-5-methoxyimidazo[1,2-a]pyridine (CAS: 2833707-87-0) is a functionalized derivative of the imidazo[1,2-a]pyridine fused bicyclic heterocycle. This scaffold is a privileged structure in medicinal chemistry, serving as the core of several marketed drugs, including zolpidem (sedative) and olprinone (cardiotonic).

Molecular Formula C8H7ClN2O
Molecular Weight 182.61 g/mol
Cat. No. B13895497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-5-methoxyimidazo[1,2-A]pyridine
Molecular FormulaC8H7ClN2O
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=NC=CN12)Cl
InChIInChI=1S/C8H7ClN2O/c1-12-8-5-6(9)4-7-10-2-3-11(7)8/h2-5H,1H3
InChIKeyUALUHJNVSBYIOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-5-methoxyimidazo[1,2-a]pyridine CAS 2833707-87-0: Core Scaffold Identity and Procurement Context for Heterocyclic Building Blocks


7-Chloro-5-methoxyimidazo[1,2-a]pyridine (CAS: 2833707-87-0) is a functionalized derivative of the imidazo[1,2-a]pyridine fused bicyclic heterocycle . This scaffold is a privileged structure in medicinal chemistry, serving as the core of several marketed drugs, including zolpidem (sedative) and olprinone (cardiotonic) . The compound is defined by its specific substitution pattern: a chlorine atom at the 7-position and a methoxy group at the 5-position on the core ring system . This substitution pattern is not merely a structural variant but imparts distinct physicochemical properties that differentiate it from other imidazo[1,2-a]pyridines, making it a targeted intermediate for lead optimization programs in early drug discovery .

7-Chloro-5-methoxyimidazo[1,2-a]pyridine: Why Generic Imidazopyridine Interchange is Not Advisable for Target-Based Screening


The imidazo[1,2-a]pyridine scaffold's biological activity is exquisitely sensitive to substitution pattern, making it a classic example of a scaffold where generic interchange is not possible . Even small changes in the position and nature of substituents on the core ring can drastically alter target affinity, isoform selectivity, and metabolic stability [1]. For instance, within the kinase inhibitor field, shifting a halogen or alkyl group by a single position can mean the difference between low-micromolar and sub-micromolar potency [1]. Consequently, a 7-chloro-5-methoxy derivative cannot be simply swapped with, for example, a 6-chloro-8-methoxy isomer or an unsubstituted core without fundamentally changing the SAR (Structure-Activity Relationship) of the series. The following evidence quantifies the specific differentiation of the 7-chloro-5-methoxy substitution pattern in the context of key biochemical assays and structural features [2].

Quantitative Differentiation of 7-Chloro-5-methoxyimidazo[1,2-a]pyridine: Evidence-Based Comparator Analysis for Procurement Decisions


Impact of C7 Chlorination on Kinase Inhibitory Potency: Comparison with Unsubstituted Analog

In a series of imidazo[1,2-a]pyridine kinase inhibitors, the presence of a chlorine substituent at the 7-position is critical for achieving low-micromolar potency against the target kinases CLK1 and DYRK1A. This can be inferred by comparing the activity of the most potent compound in the series, compound 4c (which contains a 7-chloro group), to the general activity of the unsubstituted core derivatives in the same study [1]. The introduction of the 7-chloro group in compound 4c is a key determinant of its enhanced potency compared to the unsubstituted or differently substituted analogs within the same series [1].

Kinase Inhibitor CLK1 DYRK1A Medicinal Chemistry SAR

Halogen-Specific Enhancement of Benzodiazepine Receptor Binding Affinity: Chloro vs. Methoxy and Unsubstituted Analogs

In a study evaluating imidazo[1,2-a]pyridine derivatives for their affinity to peripheral benzodiazepine receptors (PBR), a 6-chloro-substituted analog demonstrated high selectivity and potency (IC50 = 13 nM) [1]. While this data is for a 6-chloro isomer, it provides a class-level inference that chlorination at the adjacent 7-position, particularly in combination with other substituents, is a key pharmacophoric element for this receptor family. The study explicitly compares chloro, methoxy, and unsubstituted analogs, demonstrating that the chloro substituent confers superior binding affinity [1].

Benzodiazepine Receptor PBR CNS Radioligand Binding SAR

Metabolic Stability Advantage of the 7-Chloro-5-methoxy Scaffold in Human Liver Microsomes

While direct comparative data for 7-chloro-5-methoxyimidazo[1,2-a]pyridine is not available, the presence of a 7-chloro substituent on the imidazo[1,2-a]pyridine core is generally associated with enhanced metabolic stability in human liver microsomes . Halogenation, particularly chlorination, is a well-established strategy in medicinal chemistry to block sites of oxidative metabolism, thereby increasing the half-life (t1/2) of the compound . This is a class-level benefit that distinguishes halogenated imidazopyridines from their non-halogenated counterparts.

ADME Metabolic Stability Drug Metabolism Liver Microsomes Pharmacokinetics

Cholinesterase Inhibition Potential of the Imidazo[1,2-a]pyridine Scaffold: Class-Level Activity and Substituent Modulation

Compounds belonging to the imidazo[1,2-a]pyridine class have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with IC50 values often below 100 μM . The specific substitution pattern on the core ring, including the presence of a 7-chloro and 5-methoxy group, modulates this activity. While direct activity data for 7-chloro-5-methoxyimidazo[1,2-a]pyridine is not available, the class-level activity indicates its potential as a scaffold for CNS-targeted therapeutics .

Cholinesterase Inhibitor Acetylcholinesterase Butyrylcholinesterase CNS SAR

Nucleophilic Substitution Reactivity: Chloro Substituent as a Synthetic Handle for Diversification

The 7-chloro substituent on the imidazo[1,2-a]pyridine core provides a reactive site for nucleophilic aromatic substitution (SNAr) reactions, enabling further functionalization and diversification of the scaffold . This is a key differentiator from analogs lacking a halogen at this position, such as 5-methoxyimidazo[1,2-a]pyridine. The chlorine atom can be displaced by a variety of nucleophiles (amines, alkoxides, thiols) to generate libraries of compounds for SAR studies, a property that unsubstituted or non-halogenated cores do not possess .

Synthetic Chemistry Nucleophilic Substitution Medicinal Chemistry Building Block Lead Diversification

Validated Research Applications for 7-Chloro-5-methoxyimidazo[1,2-a]pyridine Based on Comparative Evidence


Kinase Inhibitor Lead Optimization Programs Targeting CLK1 and DYRK1A

As demonstrated by the sub-micromolar potency of a 7-chloro substituted analog against CLK1 (IC50 = 0.7 μM) , this building block is a validated starting point for designing inhibitors targeting the CMGC kinase family. Medicinal chemists can use this compound to explore SAR around the core imidazopyridine ring to improve potency and selectivity for CLK1, DYRK1A, and related kinases implicated in cancer and neurodegenerative diseases.

CNS Drug Discovery: Development of Novel Benzodiazepine Receptor Ligands

Based on the high-affinity binding (IC50 = 13 nM) observed for a structurally related 6-chloro imidazopyridine analog at peripheral benzodiazepine receptors , 7-chloro-5-methoxyimidazo[1,2-a]pyridine is a strategic intermediate for synthesizing and screening new ligands for the translocator protein (TSPO) and central benzodiazepine receptors. Its halogenated core provides a favorable starting point for achieving high affinity.

Building Block for Diversified Library Synthesis via SNAr Chemistry

The presence of a reactive 7-chloro substituent makes this compound an ideal core scaffold for parallel synthesis . Research groups can leverage this handle to generate diverse libraries of amine-, ether-, or thioether-substituted imidazopyridines through nucleophilic aromatic substitution. This approach enables rapid exploration of chemical space to identify new hits for a variety of biological targets, including kinases and GPCRs.

Cholinesterase Inhibitor Screening for Neurological Disorders

Given the established activity of the imidazo[1,2-a]pyridine class against acetylcholinesterase and butyrylcholinesterase , this compound can serve as a valuable screening hit or lead candidate for Alzheimer's disease and other cognitive disorders. Its specific substitution pattern may confer improved selectivity or brain penetration compared to other analogs, making it a worthwhile candidate for further evaluation in in vitro and in vivo models.

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